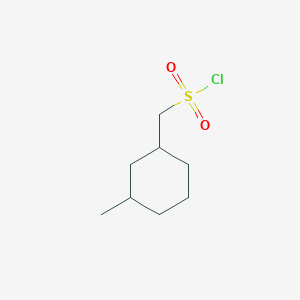

(3-Methylcyclohexyl)methanesulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

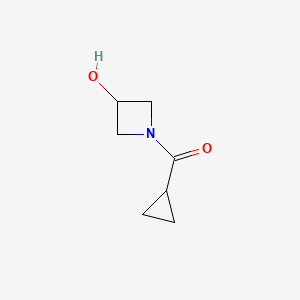

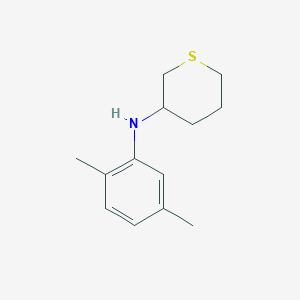

“(3-Methylcyclohexyl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 1486426-54-3 . It has a molecular weight of 210.72 . It is in liquid form .

Molecular Structure Analysis

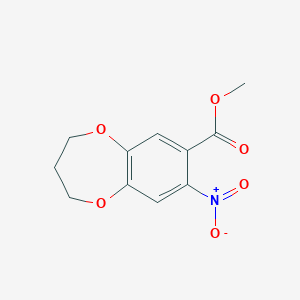

The InChI code for “this compound” is1S/C8H15ClO2S/c1-7-3-2-4-8(5-7)6-12(9,10)11/h7-8H,2-6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula. Chemical Reactions Analysis

Methanesulfonyl chloride, a compound similar to “this compound”, is highly reactive and is a precursor to many compounds . It is an electrophile, functioning as a source of the “CH3SO2+” synthon . Methanesulfonyl chloride is mainly used to give methanesulfonates by its reaction with alcohols in the presence of a non-nucleophilic base .Physical And Chemical Properties Analysis

“this compound” is a liquid . It is stored at a temperature of -10 degrees .科学的研究の応用

Synthesis Applications

Methanesulfonyl chloride derivatives serve as key intermediates in organic synthesis. For example, methanesulfonyl chloride is used to synthesize methylsulfonamide by ammonification under specific reaction conditions, highlighting its role in producing sulfonamide derivatives (Zhao Li-fang, 2002). Furthermore, derivatives like 2-chloroethyl(methylsulfonyl)methanesulfonate have been synthesized and characterized, emphasizing the structural diversity achievable through modifications of the sulfonyl chloride group (J. E. Galván et al., 2018).

Catalytic Applications

In catalysis, methanesulfonyl chloride derivatives have been explored for their potential in various chemical transformations. For instance, sulfated tin oxide was found to be a highly selective catalyst for the chlorination of methane to methyl chloride, a process of great interest for transforming methane into more valuable chemicals (Youngmin Kim et al., 2019). This illustrates the role of sulfonyl chloride derivatives in enhancing selectivity and efficiency in catalytic processes.

Material Science and Energy Applications

Methanesulfonyl chloride derivatives also find applications in material science and energy storage. For example, sodium insertion into vanadium pentoxide in methanesulfonyl chloride-aluminum chloride ionic liquid was studied for its electrochemical properties, showcasing the utility of sulfonyl chloride derivatives in developing cathode materials for energy storage technologies (L. Su et al., 2001).

Environmental and Atmospheric Chemistry

Research on methyl chloride variability in the Taylor Dome ice core during the Holocene implicates the broader family of chloromethanes, including methanesulfonyl chloride derivatives, in understanding atmospheric chemistry and environmental changes (K. Verhulst et al., 2013). Such studies contribute to our knowledge of natural and anthropogenic sources of halocarbons and their impact on climate and atmospheric processes.

Safety and Hazards

“(3-Methylcyclohexyl)methanesulfonyl chloride” is classified as dangerous . The hazard statements associated with it are H314 and H335 . The precautionary statements include P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P403+P233, P405, and P501 .

作用機序

Target of Action

Based on its structural similarity to methanesulfonyl chloride , it can be inferred that it may interact with similar targets, such as alcohols and amines .

Mode of Action

(3-Methylcyclohexyl)methanesulfonyl chloride, like methanesulfonyl chloride, is an electrophile . It can react with nucleophiles such as alcohols and amines to form methanesulfonates . The formation of methanesulfonates is believed to proceed via a mechanism wherein methanesulfonyl chloride first undergoes an E1cb elimination to generate the highly reactive parent sulfene (CH2=SO2), followed by attack by the alcohol and rapid proton transfer to generate the observed product .

Biochemical Pathways

Methanesulfonates, which can be formed by the reaction of this compound with alcohols, are used as intermediates in substitution reactions, elimination reactions, reductions, and rearrangement reactions .

Result of Action

The formation of methanesulfonates could potentially alter the function of biomolecules, leading to changes in cellular processes .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of this compound . For instance, its reactivity towards water, alcohols, and many amines suggests that its action could be influenced by the presence of these substances .

特性

IUPAC Name |

(3-methylcyclohexyl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClO2S/c1-7-3-2-4-8(5-7)6-12(9,10)11/h7-8H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMWQCKVOVFIRLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-Cyclopropyl-6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B2837822.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2837828.png)

![2-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methyl-1H-pyrazol-3-yl)-4-ethyl-5-methoxyphenol](/img/structure/B2837842.png)

![4-chloro-1-(3-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2837843.png)

![2-[[1-(2-Cyanoethyl)-3-(4-methoxyphenyl)pyrazol-4-yl]methylidene]propanedinitrile](/img/structure/B2837844.png)